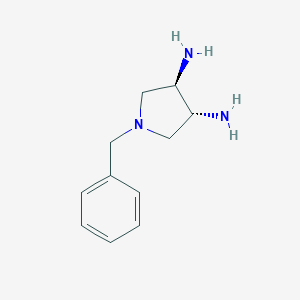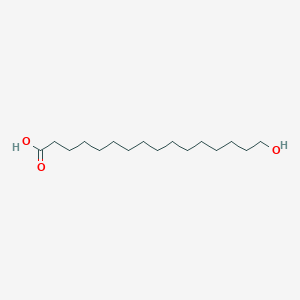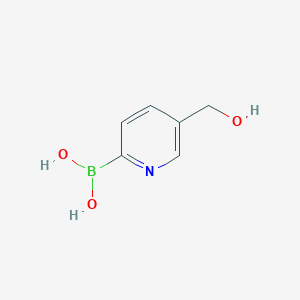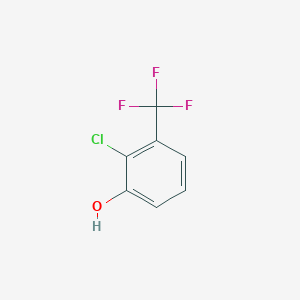
2-Chloro-3-(trifluoromethyl)phenol
Übersicht
Beschreibung
2-Chloro-3-(trifluoromethyl)phenol is an oxygen-containing building block used in chemical synthesis . It has a molecular formula of C7H4ClF3O .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(trifluoromethyl)phenol consists of a phenol group with a chlorine atom and a trifluoromethyl group attached to the benzene ring . The InChI string representation of its structure isInChI=1S/C7H4ClF3O/c8-6-4 (7 (9,10)11)2-1-3-5 (6)12/h1-3,12H . Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-3-(trifluoromethyl)phenol are not available, compounds with trifluoromethyl groups are known to undergo various types of reactions. For instance, oxidative trifluoromethylation reactions involve the reaction of nucleophilic substrates and nucleophilic trifluoromethylation reagents in the presence of oxidants .Physical And Chemical Properties Analysis
2-Chloro-3-(trifluoromethyl)phenol has a molecular weight of 196.55 g/mol . It has a computed XLogP3-AA value of 3.1, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
- Chemical Synthesis
- “2-Chloro-3-(trifluoromethyl)phenol” is an oxygen-containing building block used in chemical synthesis . Unfortunately, the specific methods of application or experimental procedures are not detailed in the sources I found.
- The outcomes of this application would vary greatly depending on the specific synthesis it is being used in. The compound’s molecular formula is ClC6H3(CF3)OH, and it has a molecular weight of 196.55 .
- Trifluoromethylpyridines, which can be synthesized using “2-Chloro-3-(trifluoromethyl)phenol”, are used in the agrochemical industry . The presence of fluorine and pyridine structure result in superior pest control properties when compared to traditional phenyl-containing insecticides .
Agrochemicals
Pharmaceuticals
- “2-Chloro-3-(trifluoromethyl)phenol” could potentially be used in the field of material science. While specific applications are not detailed in the sources I found, compounds with similar structures have been used in the synthesis of polymers .
- Given its chemical structure, “2-Chloro-3-(trifluoromethyl)phenol” could potentially be studied for its environmental impact, particularly its biodegradability .
Material Science
Environmental Science
Antiglaucoma Agent Synthesis
Safety And Hazards
Zukünftige Richtungen
The future directions for the use of 2-Chloro-3-(trifluoromethyl)phenol could involve its application in the synthesis of various organic compounds. Given the importance of the trifluoromethyl group in pharmaceuticals and agrochemicals, this compound could be used to introduce the trifluoromethyl group into various molecules .
Eigenschaften
IUPAC Name |
2-chloro-3-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXZMBZFGAIBDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371471 | |
| Record name | 2-Chloro-3-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(trifluoromethyl)phenol | |
CAS RN |
138377-34-1 | |
| Record name | 2-Chloro-3-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-3-(trifluoromethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



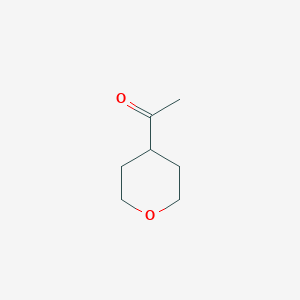
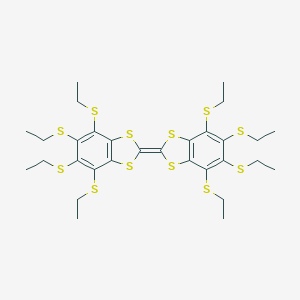
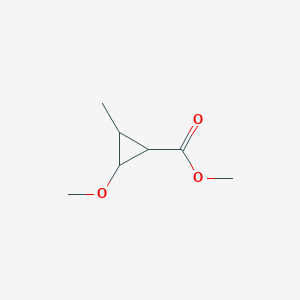
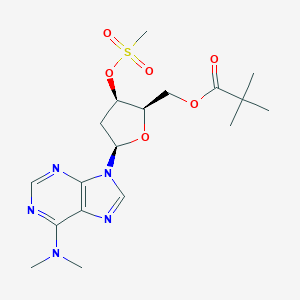
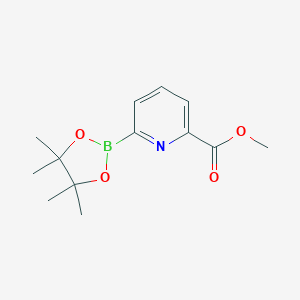
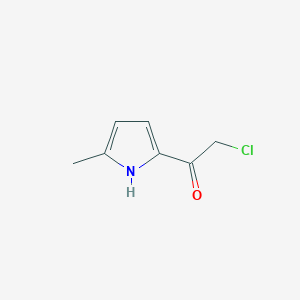
![Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate](/img/structure/B163828.png)
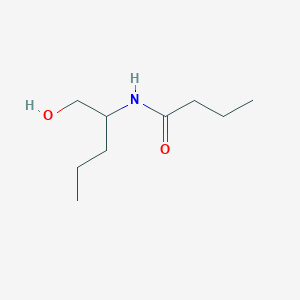
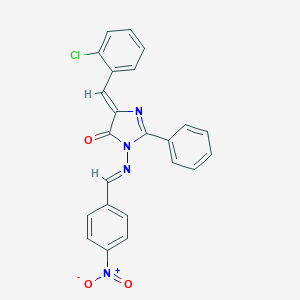
![2-chloro-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B163834.png)

